Phosphoenolpyruvic acid trisodium salt heptahydrate

Overview

Description

Phosphoenolpyruvic acid trisodium salt heptahydrate is a compound involved in the biosynthesis of various aromatic compounds in plants, as well as carbon fixation . It has also been shown to be involved in glycolysis and gluconeogenesis and provides a source of energy for the phosphotransferase system in bacteria . It is an important intermediate in the glycolysis pathway, which is the process by which glucose is broken down to produce energy .

Synthesis Analysis

Phosphoenolpyruvic acid trisodium salt heptahydrate (PTS) has been shown to inhibit protein synthesis in vitro and to have antimicrobial activity against corynebacterium glutamicum . PTS may also be used as a substrate for phosphopantetheine adenylyltransferase, which catalyzes the conversion of ATP into cAMP .Molecular Structure Analysis

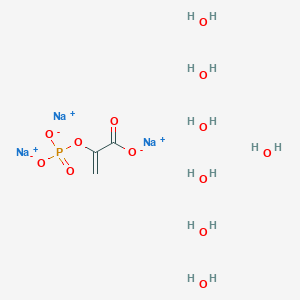

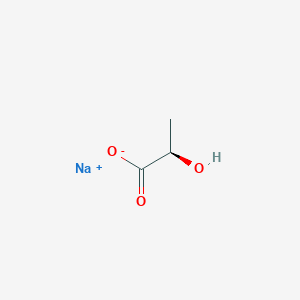

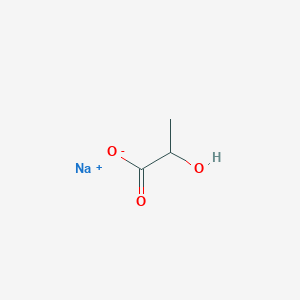

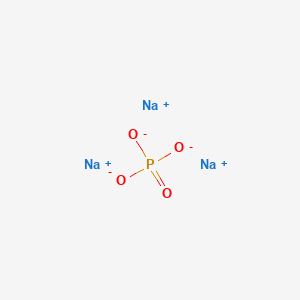

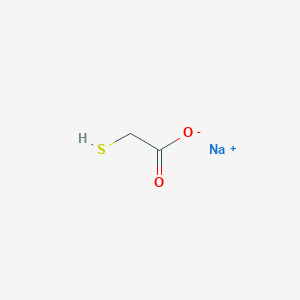

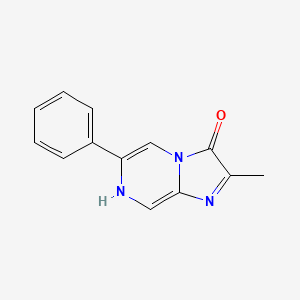

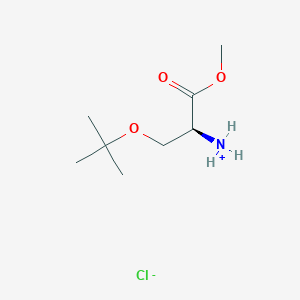

The molecular formula of Phosphoenolpyruvic acid trisodium salt heptahydrate is C3H2Na3O6P . The InChI Key is RJUFBDMHZGRGMA-UHFFFAOYSA-K . The SMILES representation is [Na+]. [Na+]. [Na+]. [O-]C (=O)C (=C)OP ( [O-]) ( [O-])=O .Chemical Reactions Analysis

When coupled with pyruvate kinase, Phosphoenolpyruvic acid trisodium salt heptahydrate completes an ATP-regenerating system . It is involved in the metabolism of sugars and amino acids .Physical And Chemical Properties Analysis

Phosphoenolpyruvic acid trisodium salt heptahydrate appears as a white powder or crystals or crystalline powder . Its water content is between 33.0-37.0% . The molecular weight is 360.09 g/mol .Scientific Research Applications

Synthesis and Structural Studies

- Preparation Methods : A method for preparing phosphoenolpyruvic acid is described, highlighting the use of its crystallized silver barium salt for isolation from biological material and synthetic reaction mixtures (Schmidt, 1957).

- Model Compounds for Antiviral Activity : The synthesis of trisodium salts of various diphosphonic acids, including studies on their antiviral and cytostatic activities, provides insights into their potential use in understanding retrovirus activity (Gregáň et al., 1996).

- Crystal and Molecular Structure Analysis : Research on the crystal structures of phosphoenolpyruvic acid salts reveals insights into their molecular flexibility and binding to different cations (Weichsel et al., 1989).

Sensor and Detection Applications

- Fluorescence Sensor for pH Quantification : A sensor utilizing the trisodium salt of a pyridine derivative demonstrates the quantification of pH values in a physiological range, highlighting the application of such salts in sensitive detection methods (Zhujun & Seitz, 1984).

- Ionic Hydrogel for Drug Delivery : An ionic hydrogel based on chitosan cross-linked with 6-phosphogluconic trisodium salt is studied for its potential as a drug delivery system, showing its non-toxicity and suitability for topical administration (Martínez-Martínez et al., 2018).

Chemical Stability and Environmental Implications

- Leaching Properties of TMT Compounds : Research on the aqueous leaching properties of trimercaptotriazine, trisodium salt nonahydrate, used for heavy metal precipitation in wastewater treatment, highlights its environmental implications and stability (Matlock et al., 2001).

- Recovery of Chitosan from Aqueous Solutions : Studies on the recovery of chitosan using trisodium citrate as a salting-out agent in aqueous acidic solutions contribute to understanding the efficiency and molecular size interactions in biochemical processes (Dupuis & Lehoux, 2007).

properties

IUPAC Name |

trisodium;2-phosphonatooxyprop-2-enoate;heptahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O6P.3Na.7H2O/c1-2(3(4)5)9-10(6,7)8;;;;;;;;;;/h1H2,(H,4,5)(H2,6,7,8);;;;7*1H2/q;3*+1;;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAYDWGCJYVLED-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H16Na3O13P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphoenolpyruvic acid trisodium salt heptahydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium;chloride](/img/structure/B7803253.png)

![[(1S,6S,10S,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B7803292.png)